molecular formula C16H9ClF3N3O2S2 B3035262 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 306977-02-6

5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B3035262
CAS No.: 306977-02-6
M. Wt: 431.8 g/mol
InChI Key: JWPKOCFCZMUKFU-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Scientific Research Applications

5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide has a wide range of applications in scientific research:

Future Directions

The future directions for research on “5-(4-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, some 1,3,4-thiadiazole derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfinyl chloride with 3-(trifluoromethyl)aniline to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The compound can be reduced to modify the sulfinyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields the corresponding sulfone, while substitution reactions can introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the sulfinyl and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    5-[(4-chlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    5-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide: Similar structure but with a thio group instead of a sulfinyl group.

Uniqueness

The unique combination of the sulfinyl and trifluoromethyl groups in 5-[(4-chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide imparts distinct chemical and biological properties that differentiate it from similar compounds. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(4-chlorophenyl)sulfinyl-N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF3N3O2S2/c17-10-4-6-12(7-5-10)27(25)15-13(22-23-26-15)14(24)21-11-3-1-2-9(8-11)16(18,19)20/h1-8H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPKOCFCZMUKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121593
Record name 5-[(4-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306977-02-6
Record name 5-[(4-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306977-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Chlorophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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